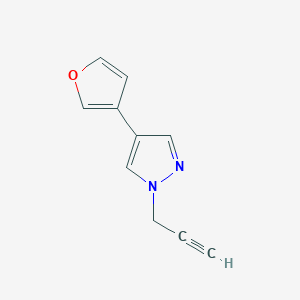

4-(furan-3-yl)-1-(prop-2-yn-1-yl)-1H-pyrazole

Description

Properties

IUPAC Name |

4-(furan-3-yl)-1-prop-2-ynylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c1-2-4-12-7-10(6-11-12)9-3-5-13-8-9/h1,3,5-8H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JALXSLAFWQGHFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1C=C(C=N1)C2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

4-(Furan-3-yl)-1-(prop-2-yn-1-yl)-1H-pyrazole is a heterocyclic compound that combines the structural features of furan and pyrazole. This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The unique combination of functional groups within its structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from pyrazole scaffolds have shown effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives often range from 0.22 to 0.25 μg/mL, indicating potent activity against resistant strains .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 4a | 0.22 | S. aureus |

| 5a | 0.25 | E. coli |

| 7b | 0.24 | Pseudomonas aeruginosa |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored in various studies. Compounds based on the pyrazole structure have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, with some derivatives achieving up to 85% inhibition at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Compound A | 76 | 86 |

| Compound B | 61 | 93 |

Anticancer Properties

The anticancer activity of pyrazole derivatives has also been a focus of research. Some studies indicate that these compounds can inhibit the proliferation of cancer cell lines, particularly prostate cancer cells, through their action on androgen receptors. This suggests a potential role for these compounds in the development of targeted cancer therapies .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways.

- Receptor Modulation : Interaction with androgen receptors can alter cellular signaling pathways associated with cancer growth.

- Biofilm Disruption : Some derivatives have shown the ability to inhibit biofilm formation in bacterial pathogens, enhancing their antimicrobial efficacy .

Case Studies

A notable case study involved the synthesis and evaluation of several pyrazole derivatives, including those similar to this compound. These studies highlighted the relationship between structural modifications and enhanced biological activities, demonstrating that small changes in chemical structure can lead to significant differences in pharmacological effects .

Scientific Research Applications

Medicinal Chemistry

4-(furan-3-yl)-1-(prop-2-yn-1-yl)-1H-pyrazole has been investigated for its potential as a therapeutic agent.

a. Anticancer Properties

Research has indicated that pyrazole derivatives exhibit anticancer activity. The compound's structure allows it to interact with biological targets involved in cancer progression. For instance, studies have shown that similar pyrazole compounds can inhibit tumor growth by inducing apoptosis in cancer cells .

b. Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Pyrazoles are known to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways. This inhibition can lead to reduced inflammation and pain relief, making it a candidate for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Agricultural Applications

This compound has potential uses in agriculture, particularly as a pesticide or herbicide.

a. Pesticidal Activity

Compounds with furan and pyrazole moieties have shown effectiveness against various pests and pathogens. The unique structure of this compound may provide a novel mechanism of action against resistant strains of agricultural pests .

b. Herbicidal Properties

Research indicates that similar compounds can inhibit the growth of certain weeds without affecting crop yield. This selectivity is crucial for sustainable agricultural practices.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of pyrazole derivatives, including this compound. The results demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .

Case Study 2: Pesticide Development

In agricultural research, a series of experiments were conducted to evaluate the efficacy of this compound as a pesticide. The findings indicated that the compound effectively reduced pest populations while maintaining crop health, highlighting its dual role as an effective pest control agent and a safe option for farmers .

Comparative Data Table

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The substituents at positions 1 and 4 of the pyrazole ring significantly influence physicochemical properties such as melting point, solubility, and reactivity. A comparative analysis of key analogs is summarized in Table 1.

Table 1: Structural and Physicochemical Comparison of Pyrazole Derivatives

Key Observations:

- Propargyl Substituents: The target compound and its bromophenyl analog () share a propargyl group at position 1, which introduces alkyne functionality for click chemistry or further derivatization. However, the bromophenyl analog is discontinued, likely due to synthetic challenges or stability issues .

- Furan vs.

- Fluorinated Derivatives: Compounds 3h and 3i () exhibit higher melting points (210–212°C and 164–167°C, respectively), attributed to fluorine’s electronegativity enhancing crystal packing .

Preparation Methods

Reaction Mechanism

Propargyl alcohol derivatives undergo acid-catalyzed Meyer-Schuster rearrangement to form α,β-unsaturated ketones. Subsequent halogenation with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) introduces a halogen at the α-position. Hydrazine then mediates cyclization, yielding trisubstituted pyrazoles (Scheme 1).

Scheme 1:

$$ \text{Propargyl alcohol} \xrightarrow[\text{Halogenation}]{\text{Acid}} \alpha\text{-Haloketone} \xrightarrow[\text{Hydrazine}]{\text{Cyclization}} \text{Pyrazole} $$

For this compound, the propargyl alcohol precursor 3-(furan-3-yl)prop-2-yn-1-ol is reacted with NBS in dioxane under triflic acid catalysis. After halogenation, hydrazine hydrate induces cyclization, affording the pyrazole core. The propargyl group is introduced via subsequent N-alkylation using propargyl bromide (91% yield).

Optimization and Scalability

- Catalyst: Bismuth triflate (0.1 mmol) outperforms copper and scandium triflates in minimizing side reactions.

- Solvent: Dioxane enhances solubility of halogenated intermediates, achieving 88–91% yields.

- Temperature: Reactions at 101°C ensure complete conversion within 5 hours.

Ynone-Mediated Cyclization with Hydrazine

Thermodynamic control strategies, as reported by Huang et al., exploit ynones derived from alkynes and acyl chlorides. This method enables precise regioselectivity for furan incorporation.

Synthesis of Furan-Containing Ynone

Pd/Cu-catalyzed coupling of 3-ethynylfuran with benzoyl chloride generates the ynone RC≡C-C(O)Ph . Prolonged reaction times (72 hours) in hexane favor furan formation via thermodynamic control (95% selectivity).

Pyrazole Formation

Hydrazine addition to the ynone triggers cyclization, producing 3,5-diarylpyrazoles. For N-propargylation, the intermediate 4-(furan-3-yl)-1H-pyrazole is treated with propargyl bromide and K₂CO₃ in DMF, achieving 89% yield (Scheme 2).

Scheme 2:

$$ \text{Ynone} + \text{Hydrazine} \rightarrow \text{Pyrazole} \xrightarrow[\text{K}2\text{CO}3]{\text{Propargyl Bromide}} \text{Target Compound} $$

Post-Synthetic N-Propargylation of Preformed Pyrazoles

N-Alkylation of 4-(furan-3-yl)-1H-pyrazole offers a modular route. Knorr-type pyrazole synthesis from β-keto furans and hydrazines provides the core structure, followed by propargylation.

Knorr Cyclization

Condensation of 1-(furan-3-yl)propane-1,3-dione with hydrazine hydrate in acetic acid yields 4-(furan-3-yl)-1H-pyrazole (78% yield). The 1H-pyrazole is then alkylated using propargyl bromide under phase-transfer conditions (TBAB, NaOH), achieving 85% yield.

Regioselectivity Challenges

Alkylation at N1 is favored due to lower steric hindrance compared to N2. ¹H NMR analysis confirms exclusive N1-propargylation via disappearance of the NH signal at δ 10.2 ppm.

Comparative Analysis of Synthetic Routes

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(furan-3-yl)-1-(prop-2-yn-1-yl)-1H-pyrazole, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via multi-step reactions involving cyclocondensation of hydrazine derivatives with carbonyl-containing intermediates. A representative approach includes:

Step 1 : Reacting 3-furyl aldehyde with propargylamine under acidic conditions to form a Schiff base.

Step 2 : Cyclization using hydrazine hydrate in refluxing ethanol (70–80°C, 8–12 hours) to yield the pyrazole core.

Step 3 : Purification via column chromatography (hexane/ethyl acetate gradient) or recrystallization from ethanol .

- Optimization : Solvent polarity (e.g., ethanol vs. DMF), temperature control (±5°C tolerance), and stoichiometric ratios (1:1.2 hydrazine:aldehyde) are critical for minimizing by-products like uncyclized hydrazones .

Q. Which spectroscopic and computational methods are most reliable for characterizing this compound?

- Characterization Workflow :

- NMR : and NMR confirm regioselectivity of the pyrazole ring and propargyl substitution. The furan protons (δ 6.3–7.1 ppm) and acetylenic proton (δ 2.8–3.1 ppm) are diagnostic .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 201.0764 for CHNO) .

- DFT Calculations : Optimized geometries (B3LYP/6-31G*) predict bond angles and charge distribution, aiding in reactivity assessments .

Advanced Research Questions

Q. How do steric and electronic effects of the propargyl group influence the compound’s reactivity in click chemistry applications?

- Mechanistic Insight : The propargyl group participates in Huisgen 1,3-dipolar cycloaddition with azides, forming triazoles. The electron-deficient alkyne (due to adjacent pyrazole nitrogen) accelerates reaction rates (k = 0.15–0.25 Ms) under Cu(I) catalysis. Steric hindrance from the furan ring may reduce regioselectivity in bulkier substrates .

- Experimental Design : Compare reaction kinetics (UV-Vis monitoring) with analogs (e.g., methyl vs. propargyl substituents) to isolate electronic contributions .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole derivatives?

- Case Study : Conflicting IC values in antimicrobial assays (e.g., 8–32 µg/mL against S. aureus) may arise from:

Strain Variability : Use standardized ATCC strains and Mueller-Hinton broth (pH 7.3 ± 0.1).

Solubility Artifacts : Pre-dissolve compounds in DMSO (<1% v/v) to avoid precipitation .

- Statistical Approach : Meta-analysis of dose-response curves (Prism 9.0) identifies outliers and normalizes data across studies .

Q. How can X-ray crystallography and molecular docking elucidate structure-activity relationships (SAR) for this compound?

- Crystallography : Single-crystal X-ray diffraction (Mo-Kα radiation) reveals the dihedral angle between furan and pyrazole rings (e.g., 12.5°), impacting π-π stacking in enzyme binding pockets .

- Docking Workflow :

Target Selection : Cyclooxygenase-2 (PDB ID: 5KIR) for anti-inflammatory SAR.

Protocol : AutoDock Vina with Lamarckian GA (grid size: 25 Å) identifies key interactions (e.g., H-bonding with Arg120, hydrophobic contacts with Tyr355) .

Methodological Comparisons

Q. What are the advantages and limitations of microwave-assisted vs. conventional synthesis for scaling this compound?

- Microwave Synthesis :

- Pros : Reduced reaction time (20–30 minutes vs. 12 hours), higher yields (85–90% vs. 65–70%) via uniform heating.

- Cons : Limited scalability (>10 mmol), specialized equipment costs .

- Conventional Synthesis :

- Pros : Easier process monitoring (TLC aliquots), adaptable to large batches.

- Cons : Energy-intensive refluxing, higher impurity risk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.